molecular formula C16H17F3N4S B2663466 N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 477866-30-1

N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No.: B2663466
CAS No.: 477866-30-1
M. Wt: 354.4
InChI Key: CCZXXWFOFCUOCK-BQYQJAHWSA-N
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Description

N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound known for its potential applications in various scientific research fields. The compound features a unique combination of functional groups that contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves the following steps:

  • Formation of the Triazine Ring: A precursor such as 3-(propylsulfanyl)-1,2,4-triazine is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.

  • Vinylation: The triazine derivative is then subjected to a vinylation reaction using vinyl halides under basic conditions to introduce the vinyl group.

  • Aromatic Substitution: Finally, the vinyl-substituted triazine undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)aniline in the presence of a Lewis acid catalyst to yield the target compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route, with optimizations for large-scale processes. Key factors include the selection of efficient catalysts, optimization of reaction temperatures, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

  • Oxidation: The sulfur-containing propylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

  • Catalysts: Lewis acids such as aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products Formed

The major products formed depend on the type of reaction and conditions. For example:

  • Oxidation of the propylsulfanyl group forms sulfoxides or sulfones.

  • Reduction of nitro groups forms amines.

  • Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules and materials. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or molecular probes due to their ability to interact with specific biological targets.

Medicine

The compound is explored for pharmaceutical applications, particularly in the development of new drugs with potential therapeutic effects. Its unique structure may contribute to bioactivity and specificity.

Industry

In industrial applications, this compound is used in the development of specialty chemicals, agrochemicals, and advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to active sites or modulate the activity of target proteins, influencing biological pathways.

Comparison with Similar Compounds

N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is unique due to its combination of a triazine ring, propylsulfanyl group, and trifluoromethyl-substituted aromatic ring. Similar compounds include:

  • N-(2-(6-Methyl-3-(ethylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline: This compound has an ethylsulfanyl group instead of a propylsulfanyl group, affecting its reactivity and biological activity.

  • N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline: This compound features a different substitution pattern on the aromatic ring, influencing its chemical properties and applications.

Properties

IUPAC Name

N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h4-8,10,20H,3,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZXXWFOFCUOCK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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